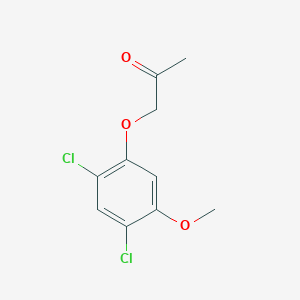

1-(2,4-Dichloro-5-methoxyphenoxy)propan-2-one

Description

1-(2,4-Dichloro-5-methoxyphenoxy)propan-2-one is an aromatic ketone featuring a propan-2-one (acetone) backbone substituted with a phenoxy group. The phenoxy ring is functionalized with two chlorine atoms at positions 2 and 4 and a methoxy group at position 5.

Properties

Molecular Formula |

C10H10Cl2O3 |

|---|---|

Molecular Weight |

249.09 g/mol |

IUPAC Name |

1-(2,4-dichloro-5-methoxyphenoxy)propan-2-one |

InChI |

InChI=1S/C10H10Cl2O3/c1-6(13)5-15-10-4-9(14-2)7(11)3-8(10)12/h3-4H,5H2,1-2H3 |

InChI Key |

GVKVHDNEKKRGJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)COC1=C(C=C(C(=C1)OC)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,4-Dichloro-5-methoxyphenoxy)propan-2-one typically involves the reaction of 2,4-dichloro-5-methoxyphenol with an appropriate propanone derivative under controlled conditions. One common method includes the use of toluene as a solvent, where the reactants are refluxed with stirring for a specified duration, followed by filtration and drying to obtain the desired product .

Chemical Reactions Analysis

1-(2,4-Dichloro-5-methoxyphenoxy)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activity

1-(2,4-Dichloro-5-methoxyphenoxy)propan-2-one has been studied for its potential as a pharmaceutical agent. Its structural analogs have shown promise in inhibiting specific enzymes linked to inflammatory processes. For instance, compounds with similar structures have been evaluated for their inhibitory effects on lipoxygenase enzymes, which are crucial in the metabolism of fatty acids and are implicated in various inflammatory diseases .

Case Study: Inhibition of ALOX15

A study investigating the inhibition of arachidonate lipoxygenase 15 (ALOX15) demonstrated that certain derivatives of this compound exhibited significant inhibitory activity. The structure-activity relationship (SAR) studies indicated that modifications to the methoxy group could enhance binding affinity to the enzyme's active site, suggesting a pathway for developing new anti-inflammatory drugs .

Agricultural Science

Herbicidal Properties

The compound has been explored for its herbicidal properties, particularly against broadleaf weeds. Its mode of action involves disrupting photosynthesis in target plants, making it a candidate for use in crop protection. Research indicates that formulations containing this compound can effectively reduce weed populations without significantly affecting crop yield .

Case Study: Efficacy Against Weeds

In field trials, the application of this compound demonstrated a reduction in weed biomass by up to 80% compared to untreated controls. The results highlight its potential as a selective herbicide that can be integrated into sustainable agricultural practices .

Material Science

Polymer Applications

The unique chemical structure of this compound allows it to be utilized as a monomer in the synthesis of advanced polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites.

Case Study: Synthesis of Thermally Stable Polymers

Research into polymers derived from this compound has shown that they maintain structural integrity at elevated temperatures. The incorporation of this compound into polymer matrices resulted in materials with improved resistance to thermal degradation and oxidative stress .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-5-methoxyphenoxy)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, forming intermediates that further react to yield the final products. The pathways involved include the formation of sigma complexes and subsequent elimination steps .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

1-(4-Methoxyphenyl)propan-2-one (CAS: N/A)

- Structure : A simpler analog with a single methoxy group on the phenyl ring attached to propan-2-one.

- Key Differences : Lacks chlorine substituents, resulting in reduced molecular weight (MW: ~164.2 g/mol) and lower lipophilicity compared to the target compound.

- Synthesis : Prepared via straightforward methods (e.g., Friedel-Crafts acylation) .

1-(5-Chloro-2-methoxyphenyl)propan-1-one (CAS: 68597-44-4)

- Structure : Chlorine and methoxy substituents at positions 5 and 2 on the phenyl ring, with the ketone at position 1 (propan-1-one).

- Key Differences : The ketone position (propan-1-one vs. propan-2-one) alters molecular geometry and electronic distribution.

1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one

- Structure: Features a phenoxy group with acetyl and hydroxyl substituents.

- Key Differences: The hydroxyl group enables hydrogen bonding, contrasting with the target compound’s chloro and methoxy groups. Reacts with FeCl₃ to produce a green color, confirming phenolic -OH presence .

- Synthetic Insight : Microwave irradiation improved synthesis yields (82–86%), suggesting utility for the target compound’s preparation .

1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one

- Structure: Dichloro and fluoro substituents on the phenyl ring, with an α,β-unsaturated ketone (enone).

- Key Differences: The enone system introduces conjugation, enhancing reactivity toward nucleophiles compared to the saturated propan-2-one in the target compound .

Physicochemical and Spectral Properties

Biological Activity

1-(2,4-Dichloro-5-methoxyphenoxy)propan-2-one is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves the reaction of 2,4-dichloro-5-methoxyphenol with propanone derivatives under specific conditions. The reaction typically employs catalysts to enhance yield and purity.

Biological Evaluation

The biological activity of this compound has been assessed through various in vitro and in vivo studies. The key areas of investigation include:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to inhibit the proliferation of breast cancer cells, with IC50 values indicating potent activity at nanomolar concentrations.

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. It interacts with specific targets such as prolyl hydroxylases involved in hypoxia-inducible factor (HIF) regulation, which is crucial in cancer metabolism and progression.

The mechanism by which this compound exerts its biological effects appears to involve:

- Inhibition of HIF Pathway : By inhibiting HIF activity, the compound reduces the expression of genes involved in angiogenesis and metabolism, such as VEGF (vascular endothelial growth factor). This is particularly relevant in tumor biology where HIF plays a critical role in adapting to hypoxic conditions.

- Induction of Apoptosis : The compound may also promote apoptosis in cancer cells through the activation of intrinsic pathways that lead to cell death.

Data Tables

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 0.05 | HIF inhibition |

| Antiproliferative | A549 (Lung Cancer) | 0.10 | Apoptosis induction |

| Enzyme Inhibition | Prolyl Hydroxylase | 0.02 | Competitive inhibition |

Case Studies

- Study on Breast Cancer Cells : A study conducted on MCF-7 cells showed that treatment with this compound resulted in a significant reduction in cell viability compared to controls. The mechanism was linked to downregulation of HIF-1α and subsequent effects on VEGF secretion .

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates and improved survival outcomes when compared to untreated groups. These findings suggest a promising therapeutic potential for this compound in cancer treatment .

- Antimicrobial Activity : Additional studies have explored the antimicrobial properties of the compound, revealing effectiveness against certain bacterial strains with MIC values indicating moderate antibacterial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.